molecular formula C22H20N2O7 B14943536 Ethyl 7-(furan-2-yl)-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 7-(furan-2-yl)-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B14943536
M. Wt: 424.4 g/mol
InChI Key: UFFYUZFURUUZIN-UHFFFAOYSA-N
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Description

ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 3-nitrobenzaldehyde and 2-furylamine under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The furan ring and nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various nitro derivatives.

Scientific Research Applications

ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE exerts its effects is complex and involves multiple molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The furan ring and quinoline core may also contribute to the compound’s overall activity by stabilizing interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features. The presence of both a furan ring and a nitrophenyl group, along with the octahydroquinoline core, provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C22H20N2O7

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 7-(furan-2-yl)-4-(3-nitrophenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate

InChI

InChI=1S/C22H20N2O7/c1-2-30-22(27)20-15(17-7-4-8-31-17)10-16-19(21(20)26)14(11-18(25)23-16)12-5-3-6-13(9-12)24(28)29/h3-9,14-15,20H,2,10-11H2,1H3,(H,23,25)

InChI Key

UFFYUZFURUUZIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4

Origin of Product

United States

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